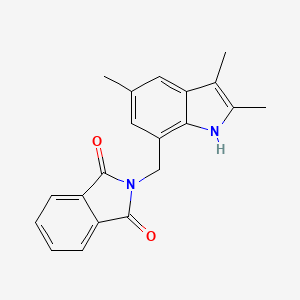

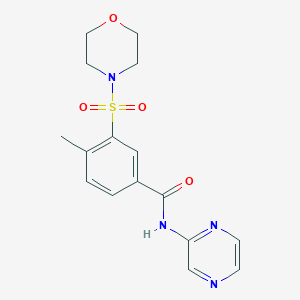

2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoindoline derivatives has been the focus of much research due to their diverse biological activities . The synthesis of these compounds often involves simple heating and relatively quick solventless reactions . The synthesis of isoindoline-1,3-dione derivatives involves the use of N-substituted imides .Molecular Structure Analysis

The molecular structure of TIMI can be represented by the InChI code1S/C12H16N2/c1-7-4-10(6-13)12-11(5-7)8(2)9(3)14-12/h4-5,14H,6,13H2,1-3H3 . This indicates that it contains a 1H-indol-7-yl group and an isoindoline-1,3-dione group. Chemical Reactions Analysis

Isoindolines are the focus of much research because of their presence in a wide array of bioactive molecules . They are frequently used in the synthesis of various organic compounds . The chemical reactions involving isoindoline derivatives are often complex and involve multiple steps .Physical and Chemical Properties Analysis

TIMI has a molecular weight of 318.376. Other physical and chemical properties such as melting point, solubility, and stability are not available in the current literature.Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatization Research indicates that 2,6-disubstituted arylhydrazones, a class to which the compound belongs, are significant in the Fischer synthesis of indoles, illustrating the compound's relevance in synthetic organic chemistry. The process involves multiple transformations, including shifts and the splitting out of substituents, highlighting the complexity and versatility of reactions involving such compounds (Fusco & Sannicolo, 1978). Moreover, the compound's structural resemblance to isatin, a precursor for pharmacologically active compounds, underpins its importance in synthesizing a wide range of heterocyclic compounds with diverse biological activities (Mathur & Nain, 2014).

Biological Activity and Therapeutic Potential The compound's structural relation to isoindolines, isatins, and indoles suggests its potential in the field of pharmacology. Isoindolines, for instance, are found in various biologically active molecules, indicating the potential of the compound for various therapeutic applications (Albano & Aronica, 2017). Furthermore, the compound's similarity to isoquinoline derivatives, which exhibit a wide array of biological activities, further emphasizes its potential importance in modern therapeutics (Danao et al., 2021). The compound's structural resemblance to indoles, crucial in organic synthesis, particularly in synthesizing compounds with anticancer properties, also suggests its potential application in drug development (Taber & Tirunahari, 2011).

Environmental Applications Given the structural similarity of the compound to mesotrione, an herbicide commonly used in agriculture, it might also hold potential in environmental applications, particularly in agriculture. Research on mesotrione indicates its efficiency, effects, and fate in the environment, suggesting that structurally related compounds could also possess similar properties and applications (Carles et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-11-8-14(18-17(9-11)12(2)13(3)21-18)10-22-19(23)15-6-4-5-7-16(15)20(22)24/h4-9,21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYNUKPARJDXAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(ethylsulfanyl)phenyl]acetic acid](/img/structure/B2798696.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2798701.png)

![(Z)-methyl 2-(2-((4-fluorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2798704.png)

![1-[(4-Chlorophenyl)methyl]-3'-(3,5-dimethoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2798709.png)

![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2798711.png)

![4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2798712.png)